3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Overview
Description
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is an organic compound with the molecular formula C16H19N3O. This compound is known for its unique structure, which includes a piperazine ring substituted with a cyclopropanecarbonyl group and a benzonitrile moiety. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is the mammalian enzyme PARP (a 113-kDa multidomain protein) which has been implicated in the signaling of DNA damage .
Mode of Action
The compound this compound interacts with its target, the PARP enzyme, by inhibiting its ability to recognize and rapidly bind to DNA single or double strand breaks . This interaction results in the modulation of DNA repair and other processes .
Biochemical Pathways
The action of this compound affects the formation of poly (ADP-ribose) chains within the cellular nucleus . This impacts a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability .
Result of Action
The molecular and cellular effects of the action of this compound include the modulation of DNA repair and other processes . This can lead to changes in gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile typically involves the reaction of 4-(cyclopropanecarbonyl)piperazine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
- 4-[(3-(4-Cyclopropanecarbonyl-piperazin-1-carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one
Uniqueness
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYORXKGXJFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649712 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918482-06-1 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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